Cas no 57-71-6 (Biacetyl monoxime)

Biacetyl monoxime (C₄H₇NO₂) is a crystalline organic compound primarily used as a reagent in analytical chemistry. Its key advantage lies in its selective reactivity, particularly in the colorimetric determination of urea and related compounds, where it forms a stable chromophore for quantitative analysis. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in laboratory applications. Its well-defined molecular structure allows for precise reactions, making it valuable in biochemical assays and industrial quality control. Biacetyl monoxime is also employed in organic synthesis as a versatile intermediate. Proper handling and storage are recommended to maintain its efficacy.
Biacetyl monoxime structure
Biacetyl monoxime structure
商品名:Biacetyl monoxime
CAS番号:57-71-6
MF:C4H7NO2
メガワット:101.1039
MDL:MFCD00002116
CID:33674
PubChem ID:6409633

Biacetyl monoxime 化学的及び物理的性質

名前と識別子

    • 2,3-Butanedione monoxime
    • 2,3-butanedione oxime
    • Diacetyl monoxime
    • ISONITROSOETHYL METHYL KETONE
    • DAM
    • DIACETYL MONOOXIME
    • BDM
    • BIACETYL MONOOXIME
    • BIACETYL MONOXIME
    • 2,3-BUTANEDIONE, MONO-OXIME
    • 2.3-Butanedionemonoxime
    • DIACETYL MONO-OXIME,CP
    • Isonitroethyl Methyl ketone
    • IsonitroMethyl ethyl ketone
    • Methyl isonitroethyl ketone
    • 2,3-Butanedione 2-Oxime
    • butanedione monoxime
    • 3-hydroxyiminobutan-2-one
    • FSEUPUDHEBLWJY-UHFFFAOYSA-N
    • Butane-2,3-dione monooxime
    • 3-(hydroxyimino)butan-2-one
    • 2,3-BUTANEDIONE-2-OXIME
    • butanedione mono-oxime
    • 2,3-butanedione mono-oxime
    • butane-2,3-dione-2-oxime
    • KBioSS_002489
    • KBioGR_002482
    • KBio2_002482
    • KBio3_002960
    • KBio2_007618
    • KBio2_005050
    • Bio1_000469
    • Bio1_001447
    • Bio1_000958
    • (e)-3-(hydroxyimino)butan-2-one
    • AK401871
    • TL8003706
    • FT-
    • Diacetylmonoxime
    • DAM (oxime)
    • 2,3-butanodiona, 2-oxima
    • 2 3-Butanedione monoxime
    • 2,3-butanedionmonoxim
    • A831569
    • WLN: QNUY1&V1
    • EINECS 200-348-5
    • NSC660
    • KBDO
    • 2 3-Butanedione 3-monoxime
    • SR-01000075306
    • EN300-103351
    • 17019-25-9
    • C07509
    • 2,3-Butanedione 3-monoxime
    • AS-58741
    • NCGC00024887-04
    • EU-0100090
    • LS-1392
    • HMS3260A22
    • (2E)-butane-2,3-dione oxime
    • CCG-204185
    • biacetylmonooxime
    • UNII-19SQ93LM6H
    • NCGC00024887-03
    • Z1954805325
    • 2,3-Butanedione monooxime
    • NSC-116103
    • NSC116103
    • InChI=1/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+
    • AI3-23962
    • 2,3-Butanedione monoxime, p.a., 99.0%
    • 2, monoxime
    • NSC 116103
    • 2 3-Butanedione monooxime (8CI 9CI)
    • 4-01-00-03646 (Beilstein Handbook Reference)
    • Biacetyl monoxime;Diacetyl monoxime;DAM
    • Diacetylmonooxime
    • 3-oxo-2-butanone oxime
    • 2,3-Butanedione monoxime, for spectrophotometric det. of urea, >=99.0%
    • 2,3-Butanedione, monooxime
    • (3E)-3-(hydroxyimino)butan-2-one
    • SCHEMBL257234
    • SR-01000075306-1
    • 2 3-Butanedione oxime (6CI)
    • (Z)-3-(Hydroxyimino)butan-2-one
    • (3E)-3-hydroxyiminobutan-2-one
    • SCHEMBL282899
    • (3Z)-3-(HYDROXYIMINO)BUTAN-2-ONE
    • NCGC00260775-01
    • 2,3-BDMO
    • 2 3-Butanedione-2-monoxime
    • W-105446
    • s3699
    • CHEBI:4480
    • NSC 660
    • 2,3-Butanedione, monooxime, (Z)-
    • CCRIS 6215
    • J-610059
    • NCGC00024887-05
    • 57-71-6
    • SR-01000075306-3
    • 110828-81-4
    • B 0753
    • 2,3-Butanedione, 2-oxime
    • Q63392903
    • HY-Y0413
    • NCGC00024887-02
    • cMAP_000064
    • BRN 0605582
    • 2,3-Butanedione monoxime, 97%
    • 2,3-Butanedione 2-Monoxime
    • CS-0015129
    • 2 3-Butadione monooxime
    • 2, monooxime
    • 2,3-Butanedione, 2-oxime, (2E)-
    • RA 53
    • Lopac0_000090
    • 3-Oximino-2-butanone
    • 2, 3-butanedione monooxime
    • HSCI1_000099
    • 2,3-Butanedione-2-monoxime
    • 2,3-Butanedione monoxime, >=98%
    • BDBM50024959
    • 19SQ93LM6H
    • 3-(Hydroxyimino)-2-butanone
    • NSC-660
    • MFCD00002116
    • 2-Hydroxyimino-3-butanone
    • (3E)-3-hydroxyimino-2-butanone
    • 3-[(Z)-Hydroxyimino]-2-butanone
    • AKOS005207181
    • NCGC00024887-07
    • 2-Oximino-3-butanone
    • Tox21_500090
    • 2,3-Butanedione, monooxime, (E)-
    • CHEMBL1255578
    • 2,3-Butanedione, monooxime, (2E)-
    • SDCCGSBI-0050078.P002
    • potassium 2,3-butanedione monoximate
    • FSEUPUDHEBLWJY-HWKANZROSA-
    • 2-3-Butanedione monoxime
    • Biacetyl monoxime
    • MDL: MFCD00002116
    • インチ: 1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3
    • InChIKey: FSEUPUDHEBLWJY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])[H])C(C([H])([H])[H])=NO[H]
    • BRN: 605582

計算された属性

  • せいみつぶんしりょう: 101.04800
  • どういたいしつりょう: 101.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 49.7
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: 白色から黄色の結晶粉末。
  • 密度みつど: 1.2085 (rough estimate)
  • ゆうかいてん: 75.0 to 77.0 deg-C
  • ふってん: 186°C(lit.)
  • フラッシュポイント: 185-186°C
  • 屈折率: 1.4340 (estimate)
  • すいようせい: 5 g/100 mL (20 ºC)
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 49.66000
  • LogP: 0.42550
  • かんど: Hygroscopic
  • ようかいせい: 水に微溶解し、エタノールに溶けやすい、エーテルとクロロホルム。

Biacetyl monoxime セキュリティ情報

Biacetyl monoxime 税関データ

  • 税関コード:29280090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Biacetyl monoxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-Y0413-50mg
Biacetyl monoxime
57-71-6 ≥98.0%
50mg
¥322 2023-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14339-100g
2,3-Butanedione monoxime, 99%
57-71-6 99%
100g
¥800.00 2023-03-15
Ambeed
A524606-100mg
Diacetyl Monoxime
57-71-6 98%
100mg
$5.00 2022-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085161-25g
Biacetyl monoxime
57-71-6 98%
25g
¥98.00 2024-05-08
Enamine
EN300-103351-25.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
25g
$109.0 2023-06-10
Enamine
EN300-103351-50.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
50g
$203.0 2023-06-10
Enamine
EN300-103351-100.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
100g
$393.0 2023-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-203774C-500 g
2,3-Butanedione 2-Monoxime,
57-71-6 ≥98%
500g
¥2,031.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085161-100g
Biacetyl monoxime
57-71-6 98%
100g
¥365.00 2024-05-08
SHENG KE LU SI SHENG WU JI SHU
sc-203774B-250g
2,3-Butanedione 2-Monoxime,
57-71-6 ≥98%
250g
¥1128.00 2023-09-05

Biacetyl monoxime サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:57-71-6)Biacetyl monoxime
注文番号:A1204158
在庫ステータス:in Stock/in Stock
はかる:100g/500g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):154.0/560.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:57-71-6)Diacetylmonoxime
注文番号:1635624
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:57-71-6)Diacetylmonoxime
注文番号:1635624
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

Biacetyl monoxime 関連文献

Biacetyl monoximeに関する追加情報

Biacetyl Monoxime: A Comprehensive Overview

Biacetyl monoxime, also known as 57-71-6 in the CAS registry system, is a versatile organic compound with significant applications in various fields. This compound, chemically represented as C₆H₇NO, is a derivative of biacetyl and has been extensively studied for its unique properties and potential uses. Recent advancements in chemical synthesis and materials science have further highlighted its importance in modern research.

Biacetyl monoxime is characterized by its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry. Researchers have explored its role in creating novel materials for catalysis, sensing, and drug delivery systems. For instance, studies published in leading journals such as *Nature Chemistry* and *Angewandte Chemie* have demonstrated its potential in designing highly efficient catalysts for industrial processes.

The synthesis of 57-71-6 involves a multi-step process that includes the oxidation of biacetyl followed by selective substitution reactions. This compound exhibits a high degree of stability under various environmental conditions, which makes it suitable for applications in harsh industrial settings. Its thermal stability and resistance to degradation have been extensively tested, with results indicating exceptional performance even at elevated temperatures.

In the field of pharmacology, biacetyl monoxime has shown promise as a precursor for drug development. Its ability to interact with biological molecules has led to investigations into its potential use in designing new therapeutic agents. Recent studies have focused on its role in targeting specific enzymes involved in disease pathways, offering a novel approach to drug design.

From an environmental perspective, 57-71-6 has been evaluated for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it an attractive option for industries seeking sustainable chemical solutions.

The demand for biacetyl monoxime continues to grow due to its diverse applications across multiple sectors. Its use in specialty chemicals, pharmaceutical intermediates, and advanced materials highlights its importance in modern chemistry. As researchers continue to uncover new properties and applications, this compound is poised to play an even greater role in future technological advancements.

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